molecular formula C15H12ClNO3 B1267803 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid CAS No. 17332-26-2

2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B1267803
CAS No.: 17332-26-2
M. Wt: 289.71 g/mol
InChI Key: GQCLHBMPPLQYMC-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid is a chemical compound of significant interest in medicinal chemistry research. Its structure, which incorporates a benzoic acid moiety linked to a 3-chloro-2-methylaniline group, positions it as a potential building block for the development of novel bioactive molecules . Compounds with similar structural frameworks, particularly those featuring the (3-chloro-2-methylphenyl)carbamoyl group, have been investigated in pharmaceutical research for their inhibitory activity against various biological targets . For instance, related heterocyclic derivatives have been patented for their potential in treating diseases mediated by prostaglandin E synthase activity, including inflammatory conditions, pain, and certain cancers . Furthermore, the para-aminobenzoic acid (PABA) scaffold is a well-known precursor in biological systems and is frequently utilized in drug design due to its favorable properties and versatility . Researchers can leverage this compound as a key intermediate in synthesizing more complex molecules for screening against a range of therapeutic targets. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCLHBMPPLQYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304133
Record name 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid
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Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-26-2
Record name NSC164312
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Record name 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid
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Record name 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid
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Preparation Methods

Synthesis of 3-Chloro-2-methylaniline: A Critical Precursor

Polysulfide Reduction Method

The preparation of 3-chloro-2-methylaniline, a primary precursor, is achieved via the reduction of 3-chloro-2-methylnitrobenzene. A patented method involves:

  • Reagents : Sodium polysulfide (Na₂Sₓ) in aqueous solution.
  • Conditions : Stirring at 80–100°C for 4–6 hours.
  • Yield : >90% purity after distillation.
Table 1: Industrial Synthesis of 3-Chloro-2-methylaniline
Parameter Details
Starting Material 3-Chloro-2-methylnitrobenzene
Reducing Agent Sodium polysulfide (Na₂Sₓ)
Temperature 80–100°C
Reaction Time 4–6 hours
Yield >90%
Key Patent Reference CN102234236A

Direct Amidation Using Phthalic Anhydride

Reaction Mechanism and Conditions

Phthalic anhydride reacts with 3-chloro-2-methylaniline to form an intermediate amic acid, which is subsequently hydrolyzed to the target compound:

  • Step 1 : Ring-opening of phthalic anhydride by the amine.
  • Step 2 : Hydrolysis of the intermediate to yield the carboxylic acid.
Table 2: Optimized Conditions for Amidation
Parameter Laboratory-Scale Industrial-Scale
Solvent Toluene or xylene Continuous flow reactors
Temperature 120–140°C (reflux) 150–180°C (catalytic optimization)
Catalyst None (thermal activation) Vanadium-based catalysts
Reaction Time 6–8 hours 2–3 hours (flow process)
Yield 70–75% 85–90%

Hydrolysis of the Amic Acid Intermediate

The amic acid intermediate undergoes hydrolysis under acidic conditions (e.g., HCl or H₂SO₄) to yield the final product. Key considerations:

  • Acid Concentration : 10–20% aqueous HCl.
  • Temperature : 80–100°C for 2–4 hours.
  • Product Isolation : Crystallization from ethanol/water mixtures.

Acid Chloride Coupling Route

Stepwise Synthesis via Benzoyl Chloride

An alternative method involves converting phthalic acid to its acid chloride derivative prior to amidation:

  • Phthaloyl Chloride Synthesis :
    • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
    • Conditions : Reflux in anhydrous dichloromethane (DCM).
  • Amidation :
    • Reagents : 3-Chloro-2-methylaniline, triethylamine (base).
    • Yield : 65–70% after purification.
Table 3: Acid Chloride Method Performance
Parameter Details
Activation Reagent SOCl₂ or PCl₅
Solvent Anhydrous DCM or THF
Base Triethylamine
Reaction Time 3–5 hours
Yield 65–70%

Industrial-Scale Production Techniques

Continuous Flow Processes

Industrial methods prioritize efficiency and scalability:

  • Catalytic Systems : Vanadium pentoxide (V₂O₅) enhances reaction rates in gas-phase oxidations.
  • Solvent-Free Systems : Molten phthalic anhydride reacts directly with amine vapors.
Table 4: Industrial Optimization Metrics
Parameter Metrics
Throughput 10–15 kg/h per reactor unit
Energy Consumption 30–40% lower vs. batch processes
Purity >99% (HPLC)
Key Patent Reference EP3102195B1

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Phthalic Anhydride Route : Higher yields (85–90%) but requires precise hydrolysis control.
  • Acid Chloride Route : Lower yields (65–70%) due to side reactions but offers straightforward scaling.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Esterification : The carboxylic acid group can react with alcohols to form esters.
  • Amidation : The compound can react with amines to form amides, making it versatile for creating derivatives with varying biological activities.
  • Substitution Reactions : The chloro group allows for nucleophilic substitution reactions, potentially leading to a range of substituted derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain substituted derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against Gram-positive bacteria like Staphylococcus aureus .
  • Anticancer Potential : The compound has been investigated for its potential anticancer properties. Preclinical studies suggest that it may play a role in chemoprevention, particularly against esophageal tumors induced by carcinogens .

Medicinal Chemistry

Precursor for Pharmaceutical Agents

This compound serves as a precursor for developing various pharmaceutical agents. Its structural characteristics enable the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. Notably, it has been linked to the chemopreventive response observed in NSAIDs like tolfenamic acid .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various derivatives of this compound against bacterial strains. Results indicated that para-substituted compounds exhibited significantly lower MIC values compared to meta-substituted ones, demonstrating the influence of substitution patterns on antimicrobial activity .
  • Cancer Chemoprevention Research : In preclinical trials involving rat models, tolfenamic acid (related to the compound) showed a significant reduction in tumor incidence when administered alongside carcinogenic agents. This underscores the potential of the compound in cancer prevention strategies .

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzenesulfonic acid
  • 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzamide
  • 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzonitrile

Comparison: Compared to its analogs, 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The carboxylic acid group can participate in a wider range of chemical reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.

Biological Activity

2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chloro-substituted aromatic ring and a carboxylic acid functional group. This configuration contributes to its biological activity and interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that compounds with similar structures could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 3.125 µg/mL to 6.25 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .

Compound DerivativeMIC (µg/mL)Bacterial Strain
Para-chloro3.125Staphylococcus aureus
Meta-chloroNot significantBacillus subtilis
Bromo-substituted6.25Escherichia coli

2. Anti-inflammatory Properties:
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Cytotoxicity Studies:
Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity towards human cell lines, others demonstrate significant cytotoxic effects at higher concentrations. This duality suggests a need for careful evaluation in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways associated with inflammation and immune responses.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was used to treat patients with infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in bacterial load, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Response
A study involving animal models of arthritis demonstrated that administration of the compound led to reduced joint swelling and pain, suggesting its application in managing inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid, and how is purity validated?

The compound is typically synthesized via carbamoyl linkage formation between anthranilic acid derivatives and substituted anilines. A common method involves coupling 2-carboxybenzoyl chloride with 3-chloro-2-methylaniline in anhydrous conditions, followed by recrystallization for purification. Purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via mass spectrometry (ESI-MS) .

Q. What biological activities are documented for this compound in preclinical models?

Tolfenamic acid exhibits chemopreventive properties in NMBA-induced esophageal tumor models in rats, reducing tumor multiplicity by ~50% through modulation of pro-apoptotic proteins (e.g., caspase-3) and inhibition of NF-κB signaling . It also shows anti-inflammatory activity via COX-2 inhibition .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 60:40 v/v) is standard. For complex matrices like plasma, LC-MS/MS with MRM transitions (e.g., m/z 262 → 170) improves specificity .

Q. What is the metabolic fate of this compound in vivo?

Primary metabolites include hydroxylated derivatives at the methyl group and glucuronide conjugates. Phase I metabolism occurs via CYP2C9, with urinary excretion as the major elimination route. In vitro hepatocyte models are used to profile metabolites .

Q. What are the known toxicological profiles of this compound?

Acute toxicity studies in rodents report an LD50 > 2,000 mg/kg. Chronic exposure at 50 mg/kg/day in rats showed mild hepatic enzyme elevation, necessitating dose adjustments in long-term studies .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for LPA2 receptor agonism?

Molecular docking studies suggest that substituting the chloro-methyl group with electron-withdrawing groups (e.g., nitro) improves binding affinity to LPA2 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for the parent compound). In vitro assays using LPA2-transfected HEK293 cells validate receptor specificity .

Q. What experimental strategies resolve contradictions in reported apoptotic vs. anti-apoptotic effects?

Context-dependent effects arise from differential activation of ERK1/2 and PI3K/Akt pathways. Use LPA2-knockout MEFs to isolate receptor-specific responses. Dose-response studies (0.1–10 µM) and time-course Western blotting clarify biphasic signaling .

Q. How do degradation products influence bioactivity, and how are they characterized?

Hydrolytic degradation under alkaline conditions yields 3-chloro-2-methylaniline and anthranilic acid, which lack bioactivity. LC-QTOF-MS identifies degradation pathways, while in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) assess residual activity .

Q. What in vitro models best recapitulate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Microsomal stability assays (human liver microsomes, t1/2 = 45 min) combined with 3D tumor spheroids (e.g., HCT116 colon cancer) enable PK-PD modeling. Use physiologically based pharmacokinetic (PBPK) software for scaling to in vivo .

Q. How does formulation affect the compound’s stability in aqueous solutions?

Lyophilized formulations with mannitol (1:1 w/w) maintain stability >24 months at -20°C. For liquid formulations, pH 7.4 phosphate buffer with 0.01% EDTA prevents aggregation. Accelerated stability testing (40°C/75% RH for 6 months) confirms degradation <5% .

Methodological Notes

  • Contradictions in Evidence : While highlights anti-tumor activity via apoptosis, notes anti-apoptotic effects via LPA2. This duality underscores the need for receptor-specific assays.

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